

# Synthesis of Pyrido[2,3-d]pyrimidines: A Detailed Guide for Researchers

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## Compound of Interest

Compound Name: 6-Chlorovanillin

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## Introduction

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] These molecules, structurally analogous to purines and pteridines, are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] Notably, the pyrido[2,3-d]pyrimidine core is a key structural feature in several kinase inhibitors, highlighting its importance in the development of targeted therapies for diseases such as cancer.[6][7]

This document provides detailed experimental protocols for the synthesis of various pyrido[2,3-d]pyrimidine derivatives, summarizing key quantitative data in tabular format for easy comparison. Additionally, it includes diagrams of the synthetic workflows and a relevant biological signaling pathway to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

## I. Multi-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-d]pyrimidines in a single step.[2][8] These

reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular libraries quickly.<sup>[8]</sup>

## A. One-Pot Synthesis via Domino Knoevenagel-Michael Cyclization

A common and effective approach for synthesizing pyrido[2,3-d]pyrimidines is through a one-pot, three-component reaction involving an aminopyrimidine (such as 6-aminouracil), an aromatic aldehyde, and an active methylene compound like malononitrile.<sup>[1][9]</sup> This reaction typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.<sup>[10][11]</sup>

Microwave irradiation has been shown to significantly accelerate the rate of this reaction, leading to high yields in very short reaction times.<sup>[1][12]</sup>

Materials:

- 4(6)-Aminouracil (1 mmol)
- Aromatic aldehyde (1 mmol)
- Malononitrile (1.2 mmol)
- Dimethylformamide (DMF)

Procedure:

- In a suitable microwave reactor vessel, combine 4(6)-aminouracil, the aromatic aldehyde, and malononitrile in DMF.
- Seal the vessel and subject the mixture to microwave irradiation at a maximum power of 250 W.<sup>[11]</sup>
- Maintain the reaction for a period of 5-10 minutes, monitoring the progress by Thin Layer Chromatography (TLC).<sup>[1][11]</sup>
- Upon completion, cool the reaction mixture to room temperature.

- The solid product is collected by filtration and washed with boiling water to yield the pure pyrido[2,3-d]pyrimidine derivative.[1]

For a more environmentally benign approach, the reaction can be carried out in an aqueous medium using a catalyst such as diammonium hydrogen phosphate (DAHP).[1]

Materials:

- 4(6)-Aminouracil (1 mmol)
- Aromatic aldehyde (1 mmol)
- Malononitrile (1 mmol)
- Diammonium hydrogen phosphate (DAHP) (10 mol%)
- Ethanol/Water mixture

Procedure:

- To a stirred solution of 4(6)-aminouracil and the aromatic aldehyde in an ethanol/water mixture, add malononitrile.
- Add a catalytic amount of DAHP (10 mol%) to the reaction mixture.[4]
- Reflux the mixture, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

## B. Data Summary for Multi-Component Syntheses

The following table summarizes the quantitative data for the synthesis of various pyrido[2,3-d]pyrimidine derivatives using different catalytic systems.

Catalyst/ Condition	Starting Materials	Solvent	Temperature (°C)	Time	Yield (%)	Reference
Microwave Irradiation	4(6)- Aminouraci l, Aromatic Aldehydes, Malononitril e	DMF	-	5 - 10 min	82 - 95	[1][11]
Diammoniu m Hydrogen Phosphate (DAHP)	4(6)- Aminouraci l, Aromatic Aldehydes, Malononitril e	Aqueous Media	Reflux	-	82 - 95	[1]
Bismuth(III) Triflate (Bi(OTf) <sub>3</sub> )	6-Amino- 1,3- dimethylur acil, Arylaldehy des, Malononitril e	Ethanol	80	-	High	
Nano- Fe <sub>3</sub> O <sub>4</sub> @Si O <sub>2</sub> /SnCl <sub>4</sub>	6-amino-2- (methylthio )pyrimidin- 4(3H)-one, Aromatic Aldehydes, 1,3- indanedion e	Water	70	1.5 - 3 min	94 - 99	[11]
L-Proline	6- Aminouraci l, Aromatic Aldehydes,	-	-	-	High	[11]

	Malononitrile					
	e					
Brønsted-acidic Ionic Liquid	6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Ethylcyanoacetate/MeIdrum's acid	Solvent-free	-	< 1 - 3 min	79 - 95	<a href="#">[13]</a>

## II. Synthesis of Functionalized Pyrido[2,3-d]pyrimidines

For further elaboration and the creation of diverse chemical libraries, the synthesis of functionalized pyrido[2,3-d]pyrimidines, such as those bearing a chlorine atom, is highly valuable. The chloro-substituent serves as a versatile handle for subsequent cross-coupling and nucleophilic substitution reactions.

### A. Synthesis of 6-Chloropyrido[2,3-d]pyrimidine Derivatives

A common strategy for introducing a chlorine atom at the 6-position involves the chlorination of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.

Materials:

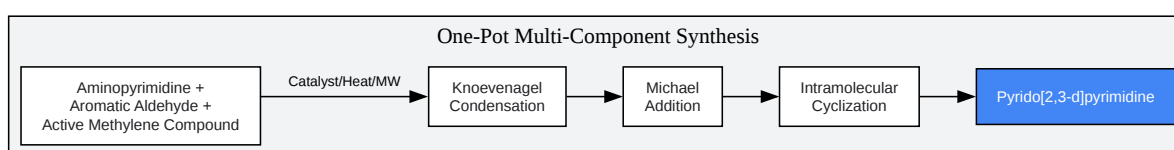
- Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (3.0-5.0 eq)
- Toluene
- Dimethylformamide (DMF) (catalytic amount)

**Procedure:**

- Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate in toluene.
- Add a catalytic amount of DMF.
- Slowly add phosphorus oxychloride to the mixture at 0 °C.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.
- After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
- Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 6-chloropyrido[2,3-d]pyrimidine derivative.

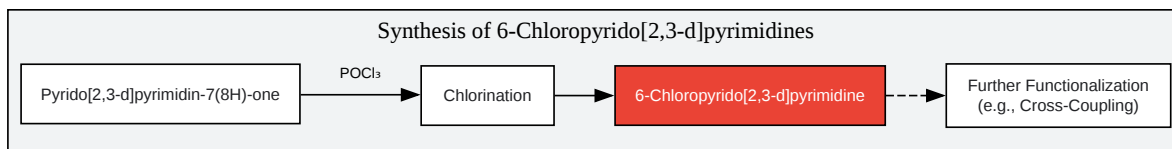
### III. Diagrams

#### A. Synthetic Workflow Diagrams



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Caption: General workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

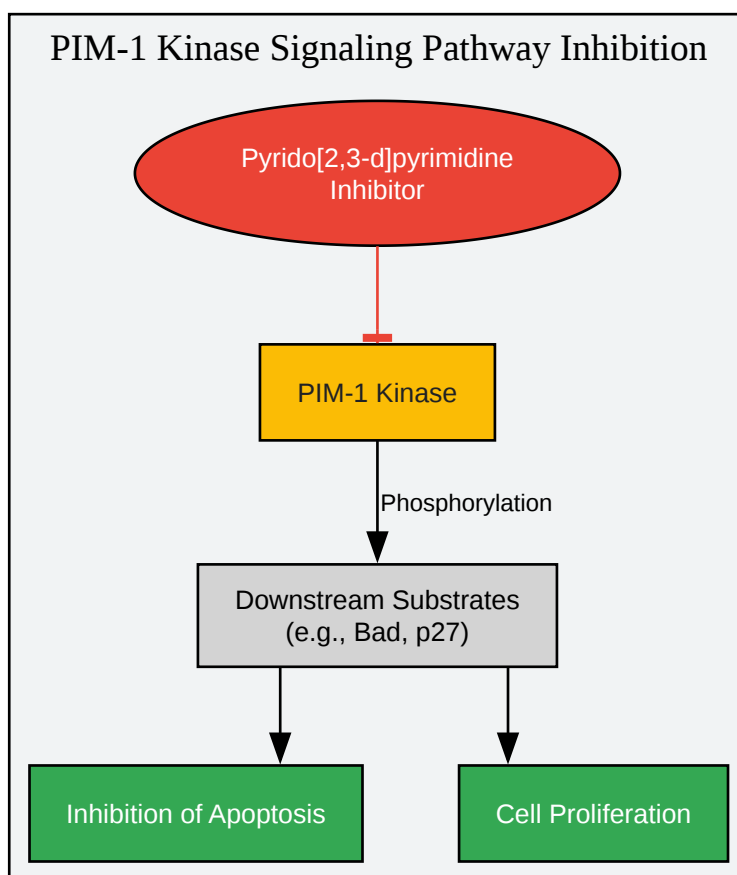


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Caption: Synthetic workflow for the preparation of 6-chloropyrido[2,3-d]pyrimidines.

## B. Biological Signaling Pathway

Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. One such important target is the PIM-1 kinase, which is often overexpressed in various cancers.[7]



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